

cross-species differences in S-(1,2-Dicarboxyethyl)glutathione formation and elimination

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Compound Focus: S-(1,2-Dicarboxyethyl)glutathione

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Formation, Detection, and Known Occurrence

The table below summarizes the key experimental findings on **S-(1,2-Dicarboxyethyl)glutathione** (also known as succinicGSH) from the available literature.

| Species/Tissue/Cell Type | Experimental Context | Key Findings on SuccinicGSH | Detection Method |
|---------------------------------------|--------------------------------------|--|------------------|
| Mouse Kidney Cells (FH-deficient) [1] | FH loss causes fumarate accumulation | Non-enzymatic formation; ~10% of total GSH pool | LC-MS/MS, NMR |
| Human Cell Line (UOK262) [1] | FH-deficient renal cancer cells | Metabolite confirmed present | Targeted LC-MS |
| Cattle Lens [2] | Normal lens homogenate | Metabolite detected; concentration range for assay defined: 4.05 $\mu\text{mol/l}$ - 815 $\mu\text{mol/l}$ | HPLC |

| Species/Tissue/Cell Type | Experimental Context | Key Findings on SuccinicGSH | Detection Method |
|----------------------------|---|---|---------------------------|
| Rat Lens, Liver, Heart [3] | Normal tissue analysis | Identified as an "intrinsic tripeptide" present in considerable amounts | Not specified in abstract |
| Bovine Lens [4] | Model of oxidative stress (Hyperbaric Oxygen) | Endogenous conjugate detected; spatial mapping showed distribution from cortex (~8 µmol/g) to nucleus (~1 µmol/g) | MALDI FTICR IMS, LC-MS/MS |

The formation of **S-(1,2-Dicarboxyethyl)glutathione** is a direct, **non-enzymatic chemical reaction** between accumulated fumarate and the antioxidant glutathione (GSH) [1]. This process, known as succination, occurs under physiological conditions when fumarate levels rise significantly, such as in cells with a mutation in the TCA cycle enzyme fumarate hydratase (FH) [1].

Detailed Experimental Protocols

Here are the methodologies used in key studies to investigate succinicGSH.

Protocol 1: Investigating Non-Enzymatic Formation In Vitro [1]

- **Objective:** To confirm the non-enzymatic nature of succinicGSH formation.
- **Method Steps:**
 - **Reaction Mixture:** Combine reduced glutathione (GSH) and ¹³C₂-labelled fumarate in a physiological buffer, mimicking intracellular concentrations found in FH-deficient cells.
 - **Enzyme Test:** Add protein extracts from FH-deficient mouse kidney cells (Fh1Δ/Δ) to one part of the mixture. Use heat-inactivated extracts in a control experiment.
 - **Incubation and Analysis:** Incubate the mixtures and analyze the production of m+2 labelled succinicGSH using **Liquid Chromatography-Mass Spectrometry (LC-MS)**.
- **Key Outcome:** The amount of succinicGSH formed was unchanged by the presence of active or inactive cell extracts, proving the reaction is non-enzymatic [1].

Protocol 2: Isotope Tracing for Metabolic Pathway Confirmation [1]

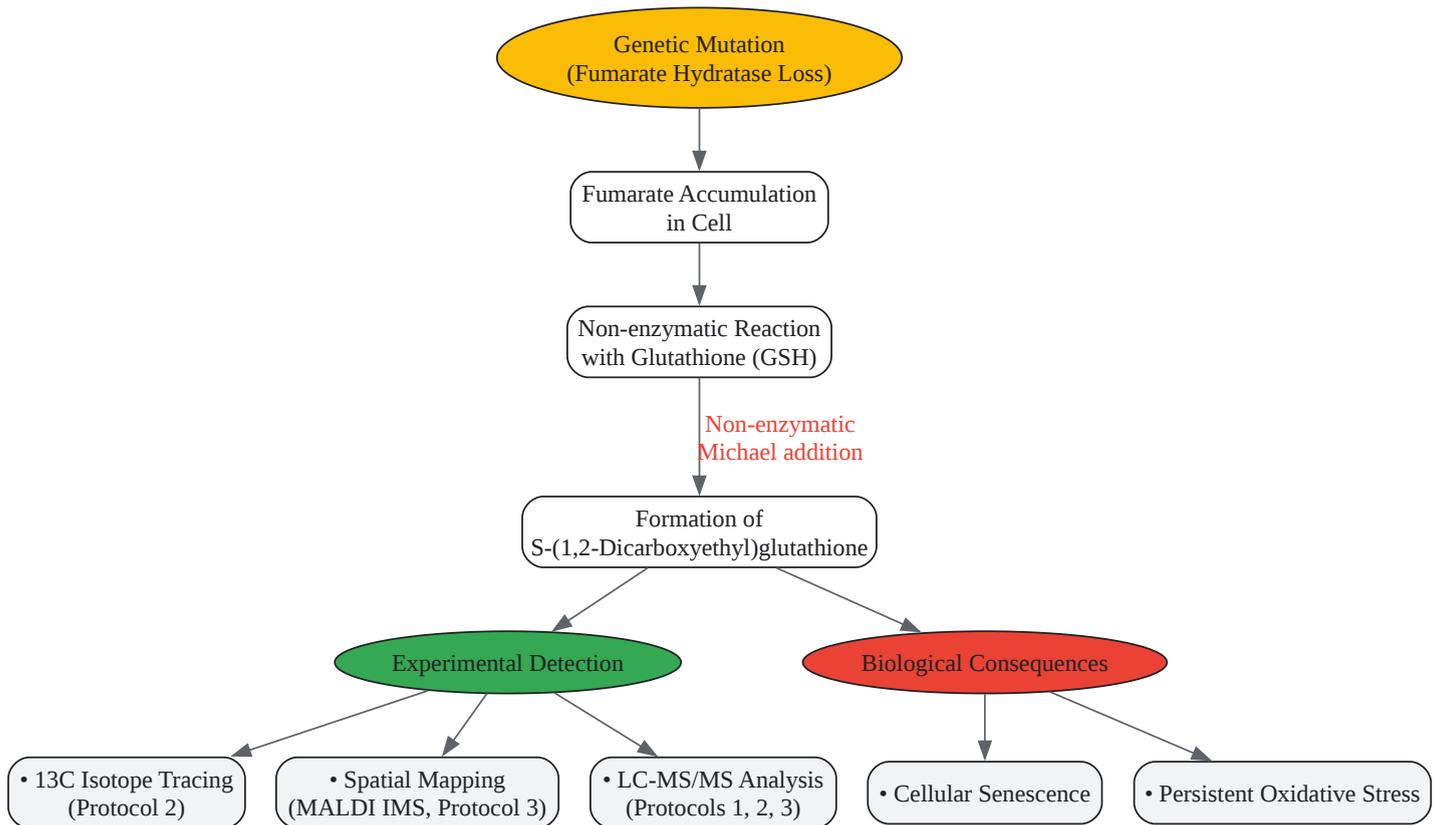
- **Objective:** To verify the metabolic origin of the fumarate and glutamate moieties in succinicGSH.
- **Method Steps:**
 - **Cell Culture:** Incubate FH-deficient cells with a culture medium containing **uniformly labelled $^{13}\text{C}_5$ -glutamine**.
 - **Metabolic Conversion:** Glutamine is metabolized through the TCA cycle, producing $^{13}\text{C}_4$ -labelled fumarate and $^{13}\text{C}_5$ -labelled glutamate (a component of GSH).
 - **Analysis:** Extract intracellular metabolites and analyze the isotopologue distribution of succinicGSH using **LC-MS**.
- **Key Outcome:** Detection of a $m+9$ -labelled succinicGSH molecule, confirming its construction from TCA cycle-derived fumarate ($m+4$) and glutathione-derived glutamate ($m+5$) [1].

Protocol 3: Spatial Mapping in Ocular Lens Tissue [4]

- **Objective:** To spatially localize glutathione and its conjugates, including succinicGSH, in specific tissue regions.
- **Method Steps:**
 - **Treatment:** Subject bovine lenses to **hyperbaric oxygen (HBO)** to induce oxidative stress or keep as untreated controls.
 - **Sectioning:** Rapidly freeze the lenses and cut $20\mu\text{m}$ axial sections using a cryostat.
 - **Imaging:** Mount sections and use **Matrix-Assisted Laser Desorption/Ionization (MALDI) Fourier-Transform Ion Cyclotron Resonance (FTICR) Imaging Mass Spectrometry**.
 - **Identification:** Confirm metabolite identities through **accurate mass measurement** and **LC-MS/MS** analysis of lens region homogenates.
- **Key Outcome:** Created spatial maps showing the distribution of GSH and its metabolites, revealing how oxidative stress alters their abundance in different lens regions [4].

Biological Pathway of SuccinicGSH Formation

The following diagram illustrates the established mechanism of **S-(1,2-Dicarboxyethyl)glutathione** formation, integrating findings from the experimental protocols.



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Research Gaps and Future Directions

The current evidence has several limitations for a direct cross-species comparison:

- **Focus on Specific Models:** Most mechanistic data comes from **FH-deficient murine cells or human cancer cell lines** [1].

- **Limited Comparative Data:** While the compound is detected in rat, cattle, and bovine tissues [2] [4] [3], studies often lack parallel quantitative measurements of formation and clearance rates across these species.
- **Elimination Pathways Unclear:** The metabolic fate and excretion pathways of **S-(1,2-Dicarboxyethyl)glutathione** remain poorly characterized in any species.

Future research should establish **standardized in vitro and in vivo models** across multiple species (e.g., rodent, canine, non-human primate) to quantitatively compare the kinetics of succinicGSH formation and elimination, which is crucial for drug development.

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